molecular formula C28H23N3O6S B12399151 Vegfr-2-IN-24

Vegfr-2-IN-24

Cat. No.: B12399151
M. Wt: 529.6 g/mol
InChI Key: XITOIHQHSGSJMM-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-24 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Vegfr-2-IN-24 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-24 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets include the tyrosine kinase domain of VEGFR-2 and various intracellular signaling proteins such as PLCγ, PI3K-Akt, and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-24 is unique due to its specific binding affinity and inhibitory potency against VEGFR-2. It has shown promising results in preclinical studies, demonstrating significant anti-angiogenic and anti-tumor activities. Its unique chemical structure allows for selective inhibition, reducing potential off-target effects compared to other inhibitors .

Properties

Molecular Formula

C28H23N3O6S

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 4-[[4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoyl]amino]benzoate

InChI

InChI=1S/C28H23N3O6S/c1-2-37-27(35)20-10-14-22(15-11-20)30-25(33)19-8-12-21(13-9-19)29-24(32)17-31-26(34)23(38-28(31)36)16-18-6-4-3-5-7-18/h3-16H,2,17H2,1H3,(H,29,32)(H,30,33)/b23-16-

InChI Key

XITOIHQHSGSJMM-KQWNVCNZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.